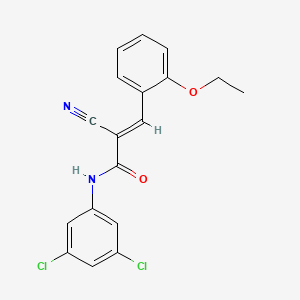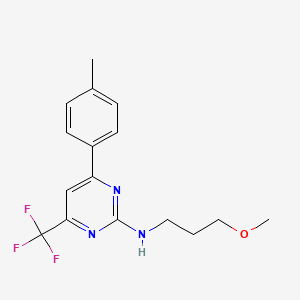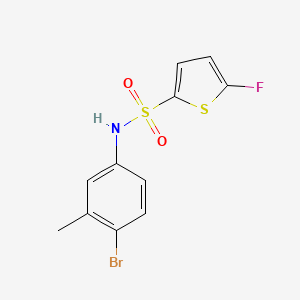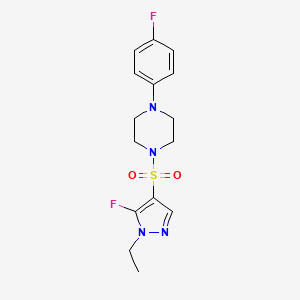
1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine typically involves multi-step organic reactions. The starting materials may include 1-ethyl-5-fluoro-1H-pyrazole and 4-fluorophenylpiperazine. The sulfonylation reaction is a key step, where a sulfonyl chloride reagent is used under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorine or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-chlorophenyl)piperazine
- 1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-methylphenyl)piperazine
Uniqueness
1-((1-Ethyl-5-fluoro-1H-pyrazol-4-yl)sulfonyl)-4-(4-fluorophenyl)piperazine is unique due to the presence of both fluorine atoms and the sulfonyl group, which may confer specific chemical and biological properties. These features can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C15H18F2N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
1-(1-ethyl-5-fluoropyrazol-4-yl)sulfonyl-4-(4-fluorophenyl)piperazine |
InChI |
InChI=1S/C15H18F2N4O2S/c1-2-21-15(17)14(11-18-21)24(22,23)20-9-7-19(8-10-20)13-5-3-12(16)4-6-13/h3-6,11H,2,7-10H2,1H3 |
InChI Key |
OZUSVJBGYYBYEA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B10926555.png)
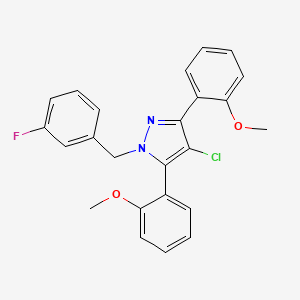
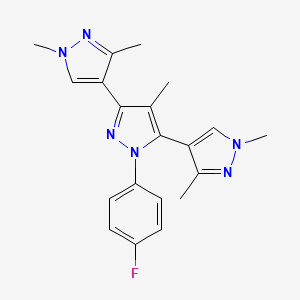
![N-(2,3-dimethoxyphenyl)-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10926597.png)
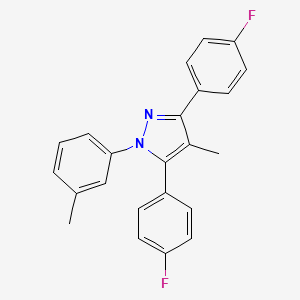
![1-(difluoromethyl)-N-[4-imino-7-(methylsulfanyl)pyrimido[4,5-d]pyrimidin-3(4H)-yl]-1H-pyrazole-3-carboxamide](/img/structure/B10926604.png)
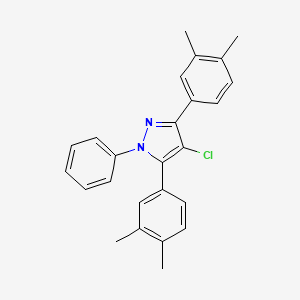
![4-methyl-N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B10926612.png)

![methyl 6-{[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B10926627.png)
